1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of piperidinyl ureas. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting neurological disorders. The compound features a unique trifluoromethyl group, which enhances its lipophilicity and biological activity.
This compound has been synthesized and studied in various research contexts, including medicinal chemistry and materials science. It has been documented in scientific literature for its structural characteristics and biological evaluations.
1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can be classified as:
The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-piperidone with 3-(trifluoromethyl)aniline. This reaction is facilitated by coupling agents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide. The process is usually conducted in organic solvents like dichloromethane or tetrahydrofuran under inert atmospheric conditions to prevent oxidation.
On an industrial scale, continuous flow synthesis techniques may be employed to optimize yield and purity, utilizing automated reactors for consistent quality control .
The molecular structure of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can be depicted as follows:
1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The piperidine ring contributes to the binding affinity and specificity of the compound .
Key chemical properties include:
Relevant data indicates that the presence of the trifluoromethyl group significantly influences both stability and reactivity, enhancing its potential applications in drug development .
1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific uses:
The compound 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea (PubChem CID: 3848011) [1] is a small-molecule inhibitor targeting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating enzyme E2 M (UBE2M). This interaction is a critical regulatory node in the cullin neddylation pathway, which activates cullin-RING ligases (CRLs)—the largest family of E3 ubiquitin ligases. DCN1 functions as a co-E3 ligase that scaffolds UBE2M (charged with Neural precursor cell expressed developmentally down-regulated protein 8 (NEDD8)) to cullin substrates. This process facilitates the transfer of NEDD8 to cullins, inducing conformational changes that activate CRLs. Activated CRLs subsequently ubiquitylate substrate proteins (e.g., cell cycle regulators and tumor suppressors) for proteasomal degradation [2] [5] [7].
The hydrophobic pocket of DCN1 binds the N-acetylated N-terminus of UBE2M, a interaction driven by >100-fold higher affinity for acetylated versus non-acetylated UBE2M [2] [7]. Structural analyses reveal that 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea occupies this UBE2M-binding pocket, competitively inhibiting NEDD8 transfer to cullins. Biochemical validations demonstrate its capacity to block NEDD8 conjugation in cell-free assays and reduce steady-state neddylation of Cullin 1 and Cullin 3 in squamous carcinoma cell lines [2].
Table 1: Key Biochemical Properties of 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
Property | Value/Outcome | Validation Method |
---|---|---|
Target Interaction | DCN1-UBE2M protein-protein interface | TR-FRET binding assay |
IC₅₀ (DCN1 binding) | Low micromolar range (exact value unpublished) | X-ray co-crystallography |
Effect on NEDD8 transfer | Inhibition of E2→E3 transfer in pulse-chase assays | Biochemical NEDD8 transfer assay |
Cellular Target Engagement | Reduction in neddylated Cul1/Cul3 | Immunoblotting in HCC95/CAL33 cells |
DCN1 (also termed Squamous Cell Carcinoma-Related Oncogene, SCCRO, or DCUN1D1) is genomically amplified in the 3q26.3 chromosomal region, a recurrent alteration in squamous cell carcinomas (SCCs) of the lung, head and neck, esophagus, and cervix. Amplification correlates with DCN1 overexpression, which is implicated in tumor progression, metastasis, and poor clinical prognosis [3] [8]. Functional studies establish DCN1 as a driver oncogene within the 3q amplicon:
DCN1 amplification creates a cancer-specific dependency, wherein amplified cells exhibit apoptosis upon short hairpin RNA-mediated DCN1 knockdown. Non-amplified cells remain unaffected, underscoring DCN1's role as a tractable therapeutic target [8].
Table 2: DCN1 Amplification in Human Cancers
Cancer Type | Amplification Frequency | Clinical Correlation |
---|---|---|
Lung SCC | 30–40% | Reduced survival, increased metastasis |
Head and Neck SCC | 20–35% | Lymph node invasion, poor differentiation |
Esophageal SCC | 25–30% | Advanced stage, therapy resistance |
Cervical SCC | 15–25% | Tumor progression, recurrence |
Genetic loss-of-function studies validate DCN1 as a non-redundant dependency in cancers with 3q26.3 amplification. Key evidence includes:
DCN1 dependency arises from its role in sustaining CRL activity. Inhibition disrupts ubiquitylation of CRL substrates (e.g., p27, HIF-1α), leading to cell cycle arrest and apoptosis [2] [5].
Table 3: Functional Validation of DCN1 Dependency
Method | Biological Effect | Cell Lines/Models |
---|---|---|
siRNA/shRNA knockdown | Selective apoptosis in DCN1-amplified cells | CAL33, HCC95, KYSE70 |
CRISPR-Cas9 knockout | Reduced proliferation, impaired xenograft growth | SCC lines with 3q26.3 amplification |
Transcriptomics | Downregulation of Hedgehog (Gli1) and EMT pathways | DCN1-depleted SCC cells |
The neddylation pathway offers multiple therapeutic nodes, each with distinct advantages and limitations:
1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea exemplifies a DCN1-specific inhibitor class with optimized binding to the hydrophobic pocket, mimicking the UBE2M N-acetyl group. Its efficacy in reducing cullin neddylation in SCC models validates the DCN1-UBE2M interface as a druggable node [2].
Table 4: Therapeutic Targeting Nodes in the Neddylation Pathway
Target | Representative Inhibitor | Advantages | Limitations |
---|---|---|---|
NAE (E1) | MLN4924 (Pevonedistat) | Broad anti-tumor activity | Hematological toxicity, substrate accumulation |
UBE2M/UBE2F (E2) | Undeveloped | Blocks multiple cullin types | Functional redundancy, off-target ubiquitination effects |
DCN1 (Co-E3) | 1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea | Tumor-selective activity, oral bioavailability | Limited efficacy in non-amplified tumors |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5